Germacrene D
Overview
Description
Germacrene D is a sesquiterpene compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.3511 . . This compound is notable for its unique structure, which includes a cyclodecadiene ring with isopropyl and methylene substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germacrene D typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by dehydrogenation to form the cyclodecadiene ring . The reaction conditions often include the use of catalysts such as palladium or platinum and temperatures ranging from 50°C to 250°C .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as essential oils of plants like Cymbopogon nardus and Artemisia annua . The extraction process typically involves steam distillation followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Germacrene D undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, temperatures around 0-25°C.
Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.
Substitution: Bromine, nitric acid, temperatures around 0-25°C.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Germacrene D has several scientific research applications:
Mechanism of Action
The mechanism of action of Germacrene D involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Germacrene A
- Germacrene B
- Germacrene C
- Germacrene D
Comparison: this compound is unique due to its specific stereochemistry and the presence of both isopropyl and methylene substituents on the cyclodecadiene ring . This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other germacrene compounds.
Properties
IUPAC Name |
(1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBLDCXCZKKJE-ACWLMNNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC(=C)/C=C\[C@@H](CC1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37839-63-7 | |
Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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